Kendomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

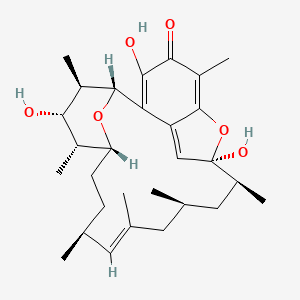

Kendomycin is a naturally occurring macrolide antibiotic first isolated from the bacterium Streptomyces violaceoruber. It is known for its potent biological activities, including anticancer, antibacterial, and anti-osteoporosis properties. The compound has a unique quinone methide ansa structure, which contributes to its diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of kendomycin has been a subject of significant interest due to its complex structure and potent biological activities. The first total synthesis was accomplished by Lee and Yuan in 2004. The synthesis involves multiple steps, including oxidative pyran cyclization and Claisen rearrangement to construct the fully functionalized aromatic ring . Another approach involves an intramolecular Prins cyclization to assemble the macrocyclic ring .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is produced through laboratory synthesis for research purposes.

化学反応の分析

Types of Reactions: Kendomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its mechanism of action.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents used include oxalyl chloride and isobutyraldehyde.

Reduction: Reducing agents such as n-butyllithium are used in the synthesis process.

Substitution: Various substitution reactions are employed to introduce functional groups into the this compound structure.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are used to study the structure-activity relationship and to develop more potent analogs.

科学的研究の応用

Kendomycin has a wide range of scientific research applications due to its potent biological activities:

Industry: While industrial applications are limited, this compound’s unique structure makes it a valuable compound for developing new antibiotics and anticancer agents.

作用機序

類似化合物との比較

Kendomycin is unique due to its quinone methide ansa structure and its broad spectrum of biological activities. Similar compounds include:

Rifamycin: Another ansamycin antibiotic with a similar structure but primarily used to treat tuberculosis.

Geldanamycin: An ansamycin antibiotic known for its anticancer properties, particularly as an inhibitor of heat shock protein 90 (Hsp90).

This compound stands out due to its dual antibacterial and anticancer activities, making it a valuable compound for further research and development.

生物活性

Kendomycin is a natural product with notable antibacterial properties, primarily derived from the genus Micromonospora. This compound has garnered attention for its effectiveness against various bacterial strains, including resistant pathogens. This article delves into the biological activity of this compound, focusing on its antibacterial mechanisms, cytotoxicity, and potential applications in medicine.

This compound exhibits a bacteriostatic effect rather than a bactericidal one, meaning it inhibits bacterial growth without directly killing the bacteria. The minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) has been reported as low as 5 μg/mL .

Key Findings from Research

-

Proteomic Analysis : Studies have shown that this compound affects numerous proteins and genes involved in critical metabolic pathways:

- Tricarboxylic Acid (TCA) Cycle : Proteins such as SdhA and PckA were down-regulated, indicating disruption in energy metabolism.

- Cell Wall Biosynthesis and Division : Key proteins like FtsA and FtsZ, essential for cell division, were also down-regulated .

- Oxidative Stress Response : this compound influenced genes related to oxidative stress management, such as KatA and AhpC, suggesting it may induce stress conditions in bacteria .

- Cell Structure Impact : Electron microscopy revealed that this compound significantly disrupts septum formation during bacterial cell division, which is crucial for proper cellular replication .

Cytotoxicity Profile

This compound has demonstrated cytotoxic effects not only against bacteria but also against fungal and mammalian cells. Its mechanism involves cation chelation, which disrupts essential cellular processes across different species .

Comparative Cytotoxicity Data

The following table summarizes this compound's cytotoxicity against various cell types:

| Cell Type | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|

| Bacterial Cells (MRSA) | 5 μg/mL | Inhibition of cell wall synthesis |

| Fungal Cells | Varies | Disruption of membrane integrity |

| Mammalian Cells | Varies | Cation chelation affecting metabolism |

Case Studies

- Study on MRSA : A comprehensive study highlighted this compound's effectiveness against MRSA strains, demonstrating its potential as an alternative treatment for antibiotic-resistant infections. The research indicated the need for further exploration into its clinical applications given its low MIC values and unique mechanism of action .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on various human cell lines. Results indicated that while this compound is effective against pathogens, its effects on mammalian cells require careful consideration for therapeutic use .

特性

CAS番号 |

59785-91-0 |

|---|---|

分子式 |

C32H61N13O9 |

分子量 |

771.9 g/mol |

IUPAC名 |

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |

InChIキー |

PPBZOEOSJVJLRX-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |

異性体SMILES |

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |

正規SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |

同義語 |

kendomycin TAN 2162 TAN-2162 TAN2162 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。